7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another ring, forming a pyrimido[4,5-d]pyrimidine structure .
Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of novel compounds, including those related to "7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione," focuses on creating heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) discuss the synthesis of novel compounds derived from visnaginone and khellinone, showcasing methods to prepare heterocyclic compounds, including those with pyrimidine structures, for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the study by Trilleras et al. (2009) elaborates on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the importance of understanding molecular interactions in designing compounds with desired properties (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Biological Activities and Applications
Research into the biological activities of pyrimidine derivatives reveals their potential in various therapeutic areas. Gulevskaya et al. (1999) explore the reactions of pyrimidines with amines, indicating the versatility of these compounds in synthesizing derivatives with potential biological applications (Gulevskaya, Besedin, & Pozharskii, 1999). Additionally, Gorle et al. (2016) investigate pyrimidine derivatives linked with morpholinophenyl groups, assessing their larvicidal activity, which suggests applications in pest control and potentially other areas of interest for biological research (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Mechanism of Action
Target of Action
The compound “7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are key components of biological molecules like DNA and RNA where they pair with purines to form the structure of DNA .
Biochemical Pathways
Pyrimidines play a crucial role in numerous biochemical pathways related to cellular growth and replication. They are involved in the synthesis of nucleic acids, the regulation of enzymes, and the transmission of genetic information .
Result of Action
As a pyrimidine derivative, it could potentially influence cellular growth and replication by interacting with enzymes involved in dna and rna synthesis .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-24-18-16(20(28)25(2)21(24)29)19(32-12-15(27)26-8-10-31-11-9-26)23-17(22-18)13-4-6-14(30-3)7-5-13/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLUPSVEBQYOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.